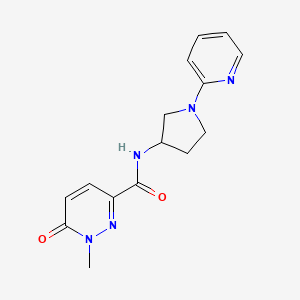

N-キナゾリン-4-イルアラニン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

N-Quinazolin-4-ylalanine hydrochloride is widely used in scientific research due to its diverse biological activities:

作用機序

- Its primary targets are likely specific proteins or enzymes involved in bacterial growth, virulence, or biofilm formation .

- N-Quinazolin-4-ylalanine hydrochloride impacts various pathways:

- At sub-MICs (sub-minimum inhibitory concentrations), N-Quinazolin-4-ylalanine hydrochloride :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

For more specific details, you can refer to the research articles linked in the references . If you need further information, feel free to ask! 😊

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including N-Quinazolin-4-ylalanine hydrochloride, typically involves several methods:

Aza-reaction: This includes Aza-Diels-Alder and Imino-Diels-Alder reactions, which are powerful tools for synthesizing quinazoline derivatives.

Microwave-assisted reaction: This method accelerates the reaction process and improves yields.

Metal-mediated reaction: Utilizing metals like copper to catalyze the reaction.

Ultrasound-promoted reaction: This method enhances reaction rates and efficiency.

Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.

Industrial Production Methods: Industrial production often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for quinazolines, while solid-state melt reactions are more efficient for hydrazone derivatives .

化学反応の分析

Types of Reactions:

Oxidation: Quinazoline derivatives can undergo oxidative cyclization.

Reduction: Reduction reactions are less common but can be used to modify specific functional groups.

Substitution: Substitution reactions, particularly involving halides, are common in modifying quinazoline derivatives.

Common Reagents and Conditions:

Oxidative Cyclization: Often involves reagents like isatoic anhydride and primary amines.

Substitution Reactions: Typically use halides and metal catalysts like copper.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different biological activities .

類似化合物との比較

Quinazolinone: A closely related compound with similar biological activities.

Quinoline: Another nitrogen-containing heterocycle with diverse pharmacological activities.

Quinazoline: The parent compound of N-Quinazolin-4-ylalanine hydrochloride, known for its broad spectrum of biological activities.

Uniqueness: N-Quinazolin-4-ylalanine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets, making it a valuable tool in scientific research and potential therapeutic applications .

特性

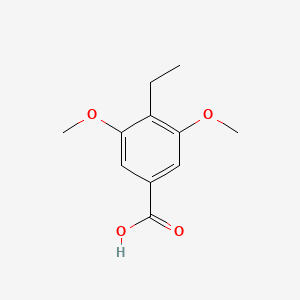

IUPAC Name |

2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYCPBYSDCBNCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2358044.png)

![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)

![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)

![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)

![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)

![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)

![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)